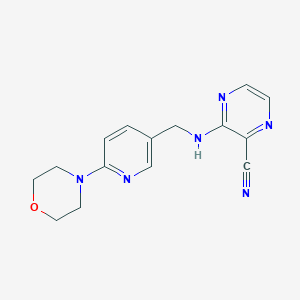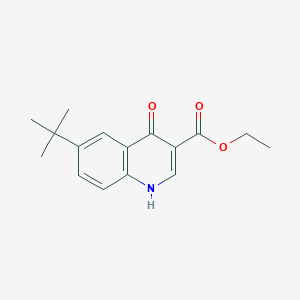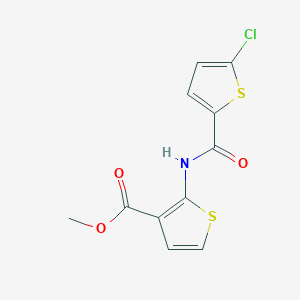
(Z)-2-Cyano-3-phenyl-N-(2-phenylphenyl)prop-2-enamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(Z)-2-Cyano-3-phenyl-N-(2-phenylphenyl)prop-2-enamide, also known as CPP, is a chemical compound that has been widely used in scientific research. It is a potent and selective blocker of the N-methyl-D-aspartate (NMDA) receptor, which is a key player in the regulation of synaptic plasticity and neuronal excitability. CPP has been shown to have a range of biochemical and physiological effects, making it a valuable tool for investigating the mechanisms of synaptic transmission and plasticity.
Mecanismo De Acción
(Z)-2-Cyano-3-phenyl-N-(2-phenylphenyl)prop-2-enamide binds to the NMDA receptor at the phencyclidine (PCP) binding site, which is located within the ion channel of the receptor. By binding to this site, (Z)-2-Cyano-3-phenyl-N-(2-phenylphenyl)prop-2-enamide blocks the influx of calcium ions into the neuron, which is necessary for the activation of downstream signaling pathways. This results in a reduction of synaptic transmission and plasticity, which can have a range of physiological and pathological effects.
Biochemical and Physiological Effects:
(Z)-2-Cyano-3-phenyl-N-(2-phenylphenyl)prop-2-enamide has been shown to have a range of biochemical and physiological effects, including the modulation of synaptic transmission, long-term potentiation (LTP), and long-term depression (LTD). It has also been shown to have neuroprotective effects in various models of neurodegenerative diseases, such as Alzheimer's disease and Parkinson's disease. Additionally, (Z)-2-Cyano-3-phenyl-N-(2-phenylphenyl)prop-2-enamide has been shown to have analgesic effects in animal models of chronic pain.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using (Z)-2-Cyano-3-phenyl-N-(2-phenylphenyl)prop-2-enamide in lab experiments is its selectivity for the NMDA receptor. This allows researchers to study the specific role of this receptor in various physiological and pathological conditions. Additionally, (Z)-2-Cyano-3-phenyl-N-(2-phenylphenyl)prop-2-enamide has a long half-life, which allows for prolonged blockade of the NMDA receptor. However, one limitation of (Z)-2-Cyano-3-phenyl-N-(2-phenylphenyl)prop-2-enamide is its potential for off-target effects, as it can also bind to other receptors at high concentrations.
Direcciones Futuras
There are several future directions for (Z)-2-Cyano-3-phenyl-N-(2-phenylphenyl)prop-2-enamide research, including the development of more selective and potent NMDA receptor blockers, the investigation of the role of the NMDA receptor in various neurological and psychiatric disorders, and the exploration of the potential therapeutic applications of NMDA receptor blockers. Additionally, there is a need for further research into the potential off-target effects of (Z)-2-Cyano-3-phenyl-N-(2-phenylphenyl)prop-2-enamide and other NMDA receptor blockers, as well as their long-term safety and efficacy.
Métodos De Síntesis
The synthesis of (Z)-2-Cyano-3-phenyl-N-(2-phenylphenyl)prop-2-enamide involves the reaction of 2-phenylbenzamide with acrylonitrile in the presence of a base catalyst. The resulting product is then purified by recrystallization. The yield of (Z)-2-Cyano-3-phenyl-N-(2-phenylphenyl)prop-2-enamide can be optimized by controlling the reaction conditions, such as the temperature and reaction time.
Aplicaciones Científicas De Investigación
(Z)-2-Cyano-3-phenyl-N-(2-phenylphenyl)prop-2-enamide has been widely used in scientific research as a tool for investigating the mechanisms of synaptic transmission and plasticity. The NMDA receptor is a key player in these processes, and (Z)-2-Cyano-3-phenyl-N-(2-phenylphenyl)prop-2-enamide has been shown to selectively block this receptor without affecting other types of glutamate receptors. This allows researchers to study the specific role of the NMDA receptor in various physiological and pathological conditions.
Propiedades
IUPAC Name |
(Z)-2-cyano-3-phenyl-N-(2-phenylphenyl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H16N2O/c23-16-19(15-17-9-3-1-4-10-17)22(25)24-21-14-8-7-13-20(21)18-11-5-2-6-12-18/h1-15H,(H,24,25)/b19-15- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XUYLICKAHZVHTJ-CYVLTUHYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C=C(C#N)C(=O)NC2=CC=CC=C2C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C(/C#N)\C(=O)NC2=CC=CC=C2C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H16N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(Z)-2-Cyano-3-phenyl-N-(2-phenylphenyl)prop-2-enamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

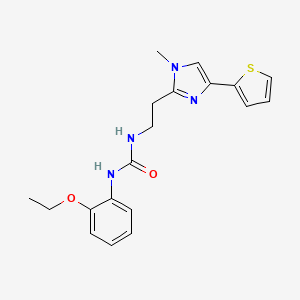
![Tert-butyl 7-[[1-[(1-methylpyrazol-4-yl)methyl]aziridin-2-yl]methoxy]-2,3-dihydroindole-1-carboxylate](/img/structure/B3009199.png)
![1-benzyl-3-(4-nitrophenyl)-5-phenyltetrahydropyrrolo[3,4-c]pyrazole-4,6(2H,5H)-dione](/img/structure/B3009200.png)
![6-Chloro-N-[(5-cyclopropyl-4-methyl-1,2,4-triazol-3-YL)methyl]-N-methylpyridine-3-sulfonamide](/img/structure/B3009204.png)
![2-(benzo[d][1,3]dioxol-5-yloxy)-N-((5-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)propanamide](/img/structure/B3009205.png)
![N-[(4-methylphenyl)methyl]-2-[(2-oxo-5,6,7,8-tetrahydro-1H-quinazolin-4-yl)sulfanyl]acetamide](/img/structure/B3009207.png)


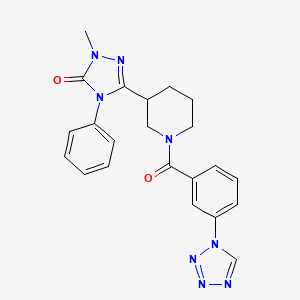
![3-(1,3-benzodioxol-5-yl)-4-methyl-5-[(2-phenylethyl)sulfanyl]-4H-1,2,4-triazole](/img/structure/B3009213.png)
